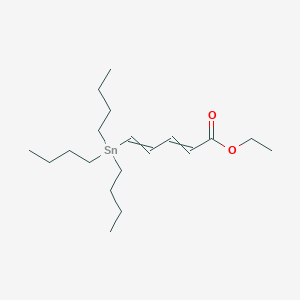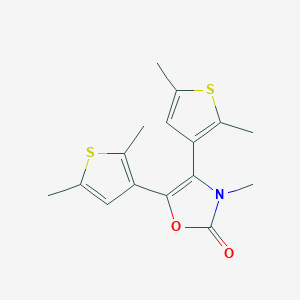
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of thiophene and oxazole rings, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to form the desired product. One common method involves the use of Lawesson’s reagent, which facilitates the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles into the target compound . The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature settings to ensure optimal yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives, depending on the specific reaction and conditions employed.
科学的研究の応用
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
作用機序
The mechanism of action of 4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s photochromic behavior is attributed to the reversible isomerization between its open and closed forms under the influence of light . This property is exploited in the design of optical switches and smart materials.
類似化合物との比較
Similar Compounds
2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile: A diarylethene derivative with similar photochromic properties.
4,5-bis(2,5-dimethylthiophen-3-yl)phthalonitrile:
Uniqueness
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one stands out due to its combination of thiophene and oxazole rings, which impart unique chemical and physical properties. Its ability to undergo reversible photoisomerization makes it particularly valuable in the development of advanced materials and technologies.
特性
CAS番号 |
514814-24-5 |
|---|---|
分子式 |
C16H17NO2S2 |
分子量 |
319.4 g/mol |
IUPAC名 |
4,5-bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H17NO2S2/c1-8-6-12(10(3)20-8)14-15(19-16(18)17(14)5)13-7-9(2)21-11(13)4/h6-7H,1-5H3 |
InChIキー |
QTQLGZJDZIFUGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C2=C(OC(=O)N2C)C3=C(SC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


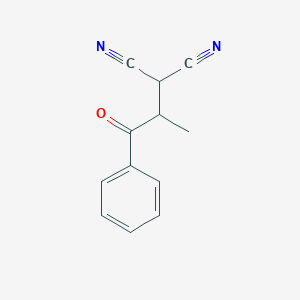
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)

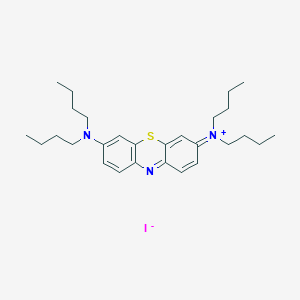
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
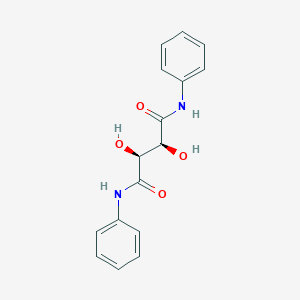
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
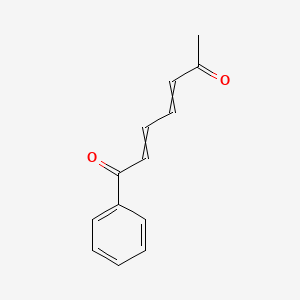
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
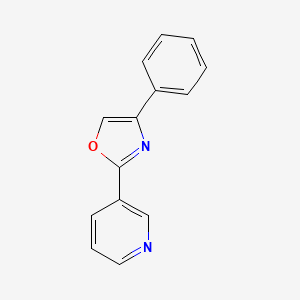
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
